molecular formula C15H19N5O4S B4715750 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine

Cat. No. B4715750
M. Wt: 365.4 g/mol
InChI Key: MCOYZHYBLCSEIP-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine, commonly known as ENPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological applications. ENPP is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

ENPP's mechanism of action is still under investigation, but it is believed to interact with various cellular pathways, including the PI3K/AKT and MAPK/ERK pathways. ENPP is also known to inhibit the activity of certain enzymes, such as carbonic anhydrases and matrix metalloproteinases, which are involved in various physiological processes.
Biochemical and Physiological Effects:
ENPP has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to modulate the immune response and inhibit the proliferation of cancer cells. Additionally, ENPP has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

ENPP's unique chemical structure and potential biological applications make it an attractive compound for scientific research. Its synthesis has been optimized to ensure high yields and purity, making it suitable for various laboratory experiments. However, one limitation of ENPP is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving ENPP. One area of focus is the development of ENPP-based therapeutics for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further investigation into ENPP's mechanism of action and its interaction with cellular pathways may provide insight into its potential applications. Finally, the optimization of ENPP's synthesis and formulation may improve its bioavailability and increase its potential for use in clinical settings.

Scientific Research Applications

ENPP has been extensively studied for its potential biological applications. One of the primary areas of research is its use as a potential therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. ENPP has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.

properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-2-18-12-15(11-16-18)25(23,24)19-9-7-17(8-10-19)13-3-5-14(6-4-13)20(21)22/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOYZHYBLCSEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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